Amlodipine besylate

Catalog No.
S518690
CAS No.
111470-99-6
M.F
C20H25ClN2O5.C6H6O3S
M. Wt
567.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amlodipine besylate

CAS Number

111470-99-6

Product Name

Amlodipine besylate

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C20H25ClN2O5.C6H6O3S

Molecular Weight

567.1 g/mol

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)

InChI Key

ZPBWCRDSRKPIDG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

Synonyms

Amlodipine, Amlodipine Besylate, Amlodipine Maleate, Amlodipine Maleate (1:1), Amlodipine, (+-)-Isomer, Amlodipine, (+-)-Isomer, Maleate (1:1), Amlodipine, (R)-Isomer, Amlodipine, (S)-Isomer, Maleate (1:1), Amlodis, Amlor, Astudal, Istin, Norvasc

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
  • Hypertension (high blood pressure): Amlodipine besylate is a well-established first-line treatment for hypertension, with numerous studies demonstrating its effectiveness in lowering both systolic and diastolic blood pressure []. Compared to other antihypertensive drugs, amlodipine besylate offers a favorable safety profile and is well-tolerated by patients [].
  • Angina pectoris (chest pain): Amlodipine besylate is effective in preventing angina episodes by relaxing the coronary arteries and improving blood flow to the heart [].
  • Coronary artery disease (CAD): Several studies have investigated the potential benefits of amlodipine besylate in patients with CAD. While it does not directly improve outcomes in heart failure, it may offer protection against stroke and myocardial infarction (heart attack) [, ].

Mechanisms of Action in Research

The primary mechanism of action of amlodipine besylate is the inhibition of calcium channels in the smooth muscle cells of blood vessels. This leads to relaxation of the blood vessels, subsequently lowering blood pressure and improving blood flow to the heart.

Researchers are actively exploring the potential of amlodipine besylate beyond its established uses. Some ongoing research areas include:

  • Combined therapy for complex cardiovascular conditions: Studies are investigating the effectiveness of combining amlodipine besylate with other medications to manage complex conditions like heart failure with preserved ejection fraction (HFpEF) [].
  • Impact on vascular health: Research is exploring the potential of amlodipine besylate to improve vascular health and reduce the risk of cardiovascular events in specific patient populations [].

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

Solid powder

GHS Hazard Statements

Aggregated GHS information provided by 170 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (23.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (30.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (19.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of essential hypertension.Amlodipine/Valsartan Mylan is indicated in adults whose blood pressure is not adequately controlled on amlodipine or valsartan monotherapy.
Treatment of essential hypertension as substitution therapy in adult patients whose blood pressure is adequately controlled on the combination of amlodipine, valsartan and hydrochlorothiazide (HCT), taken either as three single-component formulations or as a dual-component and a single-component formulation.
Treatment of systemic arterial hypertension in cats.
Prevention of cardiovascular events, Treatment of dyslipidaemia, Treatment of hypertension, Treatment of ischemic coronary artery disorders
Treatment of hypertension
Treatment of essential hypertension
Treatment of elevated cholesterol, Treatment of hypertension, Treatment of ischemic coronary artery disorders
Prevention of cardiovascular events in hypertensive patients and diabetes mellitus type II patients with multiple risk factors for cardiovascular disease, Treatment of concomitant angina and dyslipidaemia, Treatment of concomitant hypertension and dyslipidaemia
Prevention of cardiovascular events in hypertensive patients and diabetes mellitus type II patients with multiple risk factors for cardiovascular disease, Treatment of concomitant angina and dyslipidaemia
Prevention of cardiovascular events in hypertensive patients and diabetes mellitus type II patients with multiple risk factors for cardiovascular disease, Treatment of concomitant angina and dyslipidemia, Treatment of concomitant hypertension and dyslipidemia
Prevention of heart failure, Prevention of stroke, Treatment of acute myocardial infarction, Treatment of atherosclerotic heart disease, Treatment of heart failure, Treatment of Prinzmetal's angina
Treatment of arterial hypertension
Hypertension with dyslipidemia
Chronic stable angina pectoris, Treatment of hypertension
Essential hypertension

Pharmacology

Amlodipine Besylate is the besylate salt of amlodipine, a synthetic dihydropyridine with antihypertensive and antianginal effects. Amlodipine inhibits the influx of extracellular calcium ions into myocardial and peripheral vascular smooth muscle cells, thereby preventing vascular and myocardial contraction. This results in a dilatation of the main coronary and systemic arteries, decreased myocardial contractility, increased blood flow and oxygen delivery to the myocardial tissue, and decreased total peripheral resistance. This agent may also modulate multi-drug resistance (MDR) activity through inhibition of the p-glycoprotein efflux pump.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C09DB01
C09DX01
QC08CA01

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

111470-99-6

Wikipedia

Amlodipine besylate

Use Classification

Human drugs -> Amlodipine / Valsartan Mylan -> EMA Drug Category
Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group
Human drugs -> Dafiro HCT -> EMA Drug Category
Human drugs -> Exforge HCT -> EMA Drug Category
Veterinary drugs -> Lodipressin -> EMA Drug Category
Calcium channel blockers -> Veterinary pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types